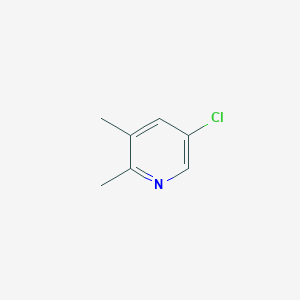

5-Chloro-2,3-dimethylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives represent a cornerstone in the field of organic chemistry, possessing a unique heteroaromatic structure that is integral to countless applications. nih.gov As a six-membered heterocyclic aromatic compound, pyridine is isoelectronic with benzene, but the presence of a nitrogen atom in the ring imparts distinct properties, including a significant dipole moment and versatile reactivity. numberanalytics.com These characteristics make pyridine derivatives ubiquitous in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comrsc.org In medicinal chemistry, the pyridine scaffold is one of the most extensively used frameworks for drug design and synthesis, valued for its ability to improve water solubility and its profound impact on pharmacological activity. nih.gov Many therapeutic agents, including antihistamines, anti-inflammatory drugs, and anticancer compounds, incorporate the pyridine ring. numberanalytics.com

The utility of pyridine derivatives extends to their role as essential ligands for organometallic compounds, intermediates in asymmetric catalysis, and building blocks for functional nanomaterials. nih.govnumberanalytics.com Their synthesis has been a subject of intense research, evolving from classical condensation and cyclization reactions to sophisticated modern techniques involving transition metal catalysts, photocatalysis, and electrocatalysis. numberanalytics.comnumberanalytics.com The ability to functionalize the pyridine ring through various reactions, such as nucleophilic and electrophilic substitutions and cross-coupling reactions, allows for the creation of a vast library of complex molecules. numberanalytics.commdpi.com This versatility solidifies the position of pyridine derivatives as indispensable tools in advanced organic synthesis. nih.gov

Significance of Halogenated and Alkylated Pyridines in Chemical Research

Among the vast family of pyridine derivatives, halogenated and alkylated pyridines are of particular importance as versatile synthetic intermediates. mountainscholar.orgresearchgate.net Organic halides are crucial precursors in numerous organic transformations because the carbon-halogen bond's polarization and the halide's good leaving group ability facilitate nucleophilic substitution and elimination reactions. acs.org Halogenated pyridines, therefore, are key building blocks for synthesizing pharmaceuticals and agrochemicals. mountainscholar.orgresearchgate.net The position of the halogen atom significantly influences the compound's reactivity and stability. For instance, strategies for the selective halogenation of pyridine C-H precursors are a major focus of research, as direct functionalization is often challenging. mountainscholar.orgresearchgate.net Novel methods, such as using designed phosphine (B1218219) reagents to install a halogen at the 4-position, have been developed to overcome these challenges. researchgate.net

Alkylated pyridines are also prevalent in biologically active molecules and materials. The introduction of alkyl groups can modify a molecule's physical and chemical properties, such as lipophilicity and steric profile. The combination of both halogen and alkyl substituents on a pyridine ring, as seen in compounds like 5-Chloro-2,3-dimethylpyridine, creates a multifunctional scaffold. The electron-withdrawing nature of the chlorine atom and the electron-donating properties of the methyl groups create a unique electronic environment that influences the molecule's reactivity in subsequent reactions. For example, the chloro-substituent often serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the alkyl groups can direct regioselectivity or be modified through oxidation. The synthesis of N-alkyl-2-pyridones from 2-halogenated pyridines further highlights the synthetic interplay and utility of these two classes of substituents. researchgate.net

Current Research Landscape and Underexplored Facets of 5-Chloro-2,3-dimethylpyridine

The current research landscape for 5-Chloro-2,3-dimethylpyridine primarily positions it as a well-established intermediate and building block in the synthesis of more complex molecules, particularly pharmaceuticals. Its most notable application is in the synthesis of proton pump inhibitors. For instance, its N-oxide derivative, 4-Chloro-2,3-dimethylpyridine (B1603871) 1-oxide, is a key intermediate in the synthesis of Rabeprazole (B1678785). ingentaconnect.comguidechem.com The synthesis of this N-oxide from starting materials like 4-nitro-2,3-dimethylpyridine N-oxide is a documented process. chemicalbook.com The subsequent conversion of the chloro-pyridine moiety into the final active pharmaceutical ingredient involves reactions such as nucleophilic substitution. ingentaconnect.com

Despite its utility as a precursor, research focusing on the fundamental reactivity and novel applications of 5-Chloro-2,3-dimethylpyridine itself appears to be an underexplored facet of its chemistry. The scientific literature contains numerous examples of its use in synthetic pathways but lacks extensive studies dedicated to exploring its potential in other areas, such as:

Novel Catalysis: Its potential as a ligand in organometallic catalysis has not been thoroughly investigated.

Materials Science: Applications in the development of new polymers or functional materials are not widely reported. numberanalytics.com

Agrochemicals: While halogenated and alkylated pyridines are generally important in agrochemicals, specific research into new applications for this particular isomer is limited. chemimpex.com

The research focus has remained on its role as a component part rather than a central subject of investigation. This indicates a gap in the understanding of its full chemical potential, leaving opportunities for future exploration into its unique properties and reactivity.

Research Aims and Scope for Investigating 5-Chloro-2,3-dimethylpyridine

To address the underexplored aspects of 5-Chloro-2,3-dimethylpyridine, a focused research program could be established with the following aims and scope:

Research Aims:

To Develop Novel and Efficient Synthetic Routes: Investigate new synthetic methodologies for 5-Chloro-2,3-dimethylpyridine and its derivatives that offer improved yields, regioselectivity, and greener reaction conditions compared to existing methods.

To Systematically Map its Chemical Reactivity: Conduct a comprehensive investigation of its reactivity in a wide range of organic reactions, including modern cross-coupling techniques, C-H functionalization, and cycloadditions, to create a detailed reactivity profile.

To Explore its Application in Catalysis and Materials Science: Design and synthesize novel ligands based on the 5-Chloro-2,3-dimethylpyridine scaffold for use in transition-metal catalysis. Furthermore, explore its incorporation into polymers and other functional materials to assess its impact on their properties.

To Discover New Biologically Active Derivatives: Utilize 5-Chloro-2,3-dimethylpyridine as a starting scaffold for the synthesis of new libraries of compounds to be screened for potential pharmaceutical or agrochemical activity, moving beyond its established role in proton pump inhibitors.

Scope of Investigation:

The scope of this research would encompass synthetic organic chemistry, computational chemistry, and materials science. It would involve the systematic functionalization of the pyridine ring at its available positions, detailed kinetic and mechanistic studies of key reactions (potentially using computational models to understand reactivity), and the characterization of all new compounds and materials. researchgate.netacs.org The investigation would aim to elevate 5-Chloro-2,3-dimethylpyridine from a simple building block to a versatile platform for chemical innovation.

Data Tables

Table 1: Physicochemical Properties of 5-Chloro-2,3-dimethylpyridine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 5-Chloro-2,3-dimethylpyridine | 315496-27-6 | C₇H₈ClN | 141.60 | Chlorine at C5, Methyl groups at C2 and C3 |

| 4-Chloro-2,3-dimethylpyridine 1-oxide | 59886-90-7 | C₇H₈ClNO | 157.60 | N-oxide of a 4-chloro isomer; intermediate for Rabeprazole. guidechem.com |

| 6-Chloro-2,3-dimethylpyridine | 72093-13-1 | C₇H₈ClN | 141.60 | Isomer with chlorine at C6. |

| 2-Chloro-3,5-dimethylpyridine | 72093-12-0 | C₇H₈ClN | 141.60 | Isomer with chlorine at C2; used in agrochemicals. chemimpex.com |

| 4-Chloro-3,5-dimethylpyridine | 19524-10-8 (HCl salt) | C₇H₈ClN | 141.60 | Isomer with chlorine at C4. google.comfluorochem.co.uk |

Structure

3D Structure

Properties

CAS No. |

72093-08-4 |

|---|---|

Molecular Formula |

C7H8ClN |

Molecular Weight |

141.60 g/mol |

IUPAC Name |

5-chloro-2,3-dimethylpyridine |

InChI |

InChI=1S/C7H8ClN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 |

InChI Key |

PKZCOALHYWZNHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 5 Chloro 2,3 Dimethylpyridine

Oxidation Chemistry

The nitrogen atom of the pyridine (B92270) ring in 5-chloro-2,3-dimethylpyridine can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The introduction of an N-oxide group can enhance the susceptibility of the ring to both electrophilic and nucleophilic attack. google.com

A common method for the N-oxidation of pyridines involves the use of oxidizing agents such as hydrogen peroxide in an acidic medium like glacial acetic acid. This process has been successfully applied to structurally similar compounds like 3,5-lutidine. The reaction typically requires heating to proceed to completion. The resulting N-oxide is often a crystalline solid.

The formation of the N-oxide can be a crucial step in the synthesis of more complex pharmaceutical and agrochemical intermediates. chemimpex.com For example, the N-oxidation of substituted pyridines is a key step in the synthesis of important intermediates for drugs like omeprazole (B731). google.com The N-oxide functionality can later be removed through reduction if necessary, making it a versatile synthetic tool. google.com

The reactivity of the resulting N-oxide, 4-chloro-2,3-dimethylpyridine (B1603871) N-oxide, is noteworthy. It can serve as a mild oxidizing agent itself and is a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents, as well as herbicides and fungicides. chemimpex.com The synthesis of this N-oxide can also be achieved from 4-nitro-2,3-dimethylpyridine N-oxide through a substitution reaction with a chloride source. chemicalbook.com

| Starting Material | Oxidizing Agent/Conditions | Product | Significance of Product |

|---|---|---|---|

| 3,5-Lutidine | Hydrogen peroxide in glacial acetic acid | 3,5-Lutidine-N-oxide | Intermediate for further functionalization. google.com |

| 4-Nitro-2,3-dimethylpyridine N-oxide | NaCl, aq. HCl, benzyltributylammonium chloride | 4-Chloro-2,3-dimethylpyridine 1-oxide | Intermediate in pharmaceutical and agrochemical synthesis. chemimpex.comchemicalbook.com |

While the N-oxidation of the pyridine nitrogen is a common transformation, the selective oxidation of the methyl groups on the pyridine ring of 5-chloro-2,3-dimethylpyridine presents a greater synthetic challenge. Direct oxidation of these methyl groups to aldehydes, carboxylic acids, or hydroxymethyl groups typically requires specific and often harsh oxidizing agents.

For related pyridine derivatives, potassium permanganate (B83412) has been utilized to oxidize a methyl group to a carboxylic acid. For instance, 2-chloro-5-fluoro-3-methylpyridine (B1590720) can be oxidized to 2-chloro-5-fluoronicotinic acid using this reagent. google.com This suggests that under appropriate conditions, one of the methyl groups in 5-chloro-2,3-dimethylpyridine could potentially be oxidized to a carboxylic acid functionality.

The selective oxidation of one methyl group over the other would likely be influenced by steric and electronic factors. The development of milder and more selective oxidation methods is an ongoing area of research in organic synthesis. These methods are crucial for the synthesis of functionalized pyridine derivatives that serve as building blocks for pharmaceuticals and other fine chemicals.

Reduction and Hydrogenation Reactions

The selective removal of the chlorine atom from 5-chloro-2,3-dimethylpyridine, a process known as dehalogenation, can be achieved through various reductive methods. Catalytic hydrogenation is a common and effective technique for this transformation. The choice of catalyst and reaction conditions is critical to ensure that the halogen is removed without reducing the pyridine ring itself.

Palladium on carbon (Pd/C) is a widely used catalyst for dehalogenation reactions. In the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent, the carbon-chlorine bond can be reductively cleaved. The process involves the oxidative addition of the aryl chloride to the palladium catalyst, followed by hydrogenolysis.

The ability to selectively remove the chlorine atom provides a route to 2,3-dimethylpyridine from its chlorinated precursor, which can be important in multi-step synthetic sequences where the chloro group was initially required for directing other reactions or for its electronic influence.

The aromatic pyridine ring of 5-chloro-2,3-dimethylpyridine can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires more forcing conditions than the selective reduction of the chloro group, often involving higher pressures of hydrogen gas and more active catalysts. asianpubs.org

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common catalyst for the hydrogenation of pyridine derivatives. asianpubs.org The reaction is typically carried out in an acidic solvent such as glacial acetic acid, which protonates the pyridine nitrogen and facilitates the reduction. asianpubs.org Rhodium-based catalysts are also highly effective for the hydrogenation of N-heteroarenes, including pyridine. osti.gov Ruthenium catalysts, such as ruthenium on carbon (Ru/C), have also been successfully employed for the continuous hydrogenation of dimethylpyridines to their corresponding piperidines. researchgate.net

The hydrogenation of the pyridine ring is a valuable transformation as it converts a flat, aromatic system into a three-dimensional saturated heterocyclic structure. osti.gov Piperidine derivatives are prevalent scaffolds in many natural products and pharmaceutical agents. asianpubs.orgresearchgate.net The resulting 5-chloro-2,3-dimethylpiperidine would be a chiral molecule, and the development of asymmetric hydrogenation methods allows for the selective synthesis of specific stereoisomers.

| Catalyst | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Platinum(IV) oxide (PtO₂) | H₂ gas, glacial acetic acid | Piperidine derivatives | Effective for a range of substituted pyridines. asianpubs.org |

| Rhodium-based catalysts | H₂ gas | Piperidine derivatives | Can hydrogenate traditionally challenging N-heteroarenes. osti.gov |

| Ruthenium on carbon (Ru/C) | H₂ gas, trickle bed reactor | Dimethylpiperidines | Suitable for continuous, large-scale production. researchgate.net |

Ring Modification and Rearrangement Reactions

While specific documented instances of ring modification and rearrangement reactions exclusively for 5-Chloro-2,3-dimethylpyridine are not extensively reported in publicly available literature, the transformative potential of this compound can be inferred from established pyridine chemistry. The electronic and steric influence of the chloro and dimethyl substituents on the pyridine ring suggests its capability to participate in several skeletal reorganization reactions.

One potential transformation is the Zincke reaction , a process that converts a pyridine into a pyridinium (B92312) salt. This reaction proceeds through the formation of an N-2,4-dinitrophenyl-pyridinium salt, which, upon treatment with a primary amine, undergoes ring opening. Subsequent recyclization and elimination lead to a new pyridinium salt. wikipedia.org This multi-step process, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, fundamentally alters the pyridine ring structure. wikipedia.org For 5-Chloro-2,3-dimethylpyridine, this reaction would offer a pathway to novel pyridinium compounds with diverse functionalities.

Photochemical rearrangements of pyridinium ylides represent another avenue for ring modification. Pyridinium ylides can be generated from the parent pyridine, and upon ultraviolet irradiation, they can undergo rearrangement. A common outcome of this photochemical reaction is ring enlargement, leading to the formation of diazepines. scispace.com The substituents on the pyridine ring, such as the chloro and dimethyl groups in 5-Chloro-2,3-dimethylpyridine, can influence the efficiency and regioselectivity of this ring expansion. scispace.com

Furthermore, the pyridine skeleton can be edited to form a benzene ring . This transformation involves a sequence of reactions that may include N-arylation to form a pyridinium salt, followed by a ring-opening and subsequent ring-closing cascade. researchgate.net This skeletal editing provides a powerful method for converting pyridine-based scaffolds into carbocyclic aromatic systems.

The presence of a chloro substituent also makes 5-Chloro-2,3-dimethylpyridine a suitable precursor for the synthesis of fused heterocyclic systems . For instance, 2-chloropyridine (B119429) derivatives can react with appropriately functionalized molecules to construct fused rings, such as in the synthesis of furo[2,3-b]pyridines. ias.ac.in In a similar vein, 5-Chloro-2,3-dimethylpyridine could potentially be utilized in palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization to yield various fused pyridines. ias.ac.in

The following table summarizes the potential ring modification and rearrangement reactions applicable to 5-Chloro-2,3-dimethylpyridine based on known pyridine chemistry.

| Reaction Type | Reagents/Conditions | Potential Product |

| Zincke Reaction | 1. 2,4-Dinitro-chlorobenzene2. Primary amine, heat | Substituted Pyridinium Salt |

| Photochemical Rearrangement | 1. Formation of Pyridinium Ylide2. UV irradiation | Substituted Diazepine |

| Pyridine-to-Benzene Transformation | N-arylation, followed by ring-opening and ring-closing cascade | Substituted Benzene Derivative |

| Fused Heterocycle Synthesis | Palladium catalyst, suitable coupling partner, and intramolecular cyclization | Fused Pyridine System (e.g., Furo[2,3-b]pyridine derivative) |

Advanced Characterization and Analytical Methodologies in Research

Vibrational Spectroscopy for Structural and Conformational Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural analysis of 5-Chloro-2,3-dimethylpyridine. nih.gov These methods provide a molecular fingerprint by probing the vibrational modes of the molecule's constituent chemical bonds. nih.gov

Table 1: Characteristic Vibrational Frequencies for 5-Chloro-2,3-dimethylpyridine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1475 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of 5-Chloro-2,3-dimethylpyridine. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, signals for the aromatic protons are found in the downfield region, typically between δ 7.0-8.5 ppm, which is characteristic of pyridine (B92270) systems. smolecule.com The electron-donating methyl groups and the electron-withdrawing chlorine atom significantly influence the precise chemical shifts of the two aromatic protons at the 4- and 6-positions. smolecule.com The methyl groups themselves would produce distinct signals in the upfield, aliphatic region of the spectrum.

Two-dimensional (2D) NMR experiments are employed to resolve complex structural questions and confirm atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-Chloro-2,3-dimethylpyridine, it would show correlations between the aromatic protons at the 4- and 6-positions, confirming their relationship within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the aromatic proton signals to their respective ring carbons. youtube.comresearchgate.net

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. A NOESY spectrum could show a correlation between the C3-methyl protons and the aromatic proton at C4, providing further conformational and structural verification. researchgate.net

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions involving 5-Chloro-2,3-dimethylpyridine. By acquiring spectra at various time points during a reaction, researchers can track the disappearance of reactant signals and the concurrent appearance of product signals. This allows for the determination of reaction kinetics and the identification of any transient intermediates. Such studies provide invaluable mechanistic insights, helping to understand reaction pathways, transition states, and the influence of catalysts or reaction conditions.

Mass Spectrometry (MS) for Product Identification and Mechanistic Insights

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of 5-Chloro-2,3-dimethylpyridine and to gain structural information from its fragmentation patterns. smolecule.com The molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 141. smolecule.com A key diagnostic feature is the presence of an isotopic peak at m/z 143 (M+2) with an intensity approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). smolecule.com

Common fragmentation pathways observed in the mass spectrum typically involve the loss of a methyl radical (M-15) or the cleavage of the C-Cl bond. smolecule.com Analysis of these fragments helps to confirm the molecular structure and provides evidence for mechanistic studies of its reactions. smolecule.com

Table 2: Predicted Mass Spectrometry Data for 5-Chloro-2,3-dimethylpyridine

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₇H₈³⁵ClN⁺ | 141 | Molecular Ion |

| [M+2]⁺ | C₇H₈³⁷ClN⁺ | 143 | Chlorine Isotope Peak |

| [M-CH₃]⁺ | C₆H₅ClN⁺ | 126 | Loss of a methyl radical |

| [M-Cl]⁺ | C₇H₈N⁺ | 106 | Loss of a chlorine radical |

When 5-Chloro-2,3-dimethylpyridine is part of a complex mixture, such as a crude reaction product, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential. nih.gov These methods first separate the components of the mixture chromatographically before introducing them into the mass spectrometer for detection and identification.

GC-MS: Suitable for volatile and thermally stable compounds, GC-MS provides excellent separation of isomers and related impurities. The resulting mass spectrum for the chromatographic peak corresponding to 5-Chloro-2,3-dimethylpyridine would confirm its identity.

LC-MS: This technique is versatile and can be applied to a broader range of compounds, including those that are less volatile or thermally labile. nih.govnih.gov LC-MS is particularly useful for monitoring reactions in solution and for analyzing complex biological or environmental samples containing the target compound or its derivatives. researchgate.net

X-ray Diffraction Analysis of Crystalline Derivatives

Chloropyridine compounds often crystallize in monoclinic or orthorhombic space groups. smolecule.com It is anticipated that the crystal structure of 5-Chloro-2,3-dimethylpyridine would feature a planar pyridine ring. The C-Cl bond length is expected to be in the range of 1.70–1.75 Å, and the C-N bond lengths within the pyridine ring would be approximately 1.34 Å. smolecule.com The spatial arrangement of the chloro and methyl substituents would dictate the crystal packing and influence intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, which stabilize the crystal lattice.

Development of Advanced Analytical Procedures for Detection and Quantification in Research Settings

The accurate detection and quantification of 5-Chloro-2,3-dimethylpyridine in research settings are crucial for monitoring its synthesis, assessing its purity, and studying its behavior in various chemical and biological systems. To this end, advanced analytical procedures, primarily based on chromatographic techniques, have been developed and validated. These methods are designed to provide high sensitivity, selectivity, and reproducibility.

Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is a commonly employed technique for the analysis of volatile and semi-volatile pyridine derivatives. For 5-Chloro-2,3-dimethylpyridine, a headspace GC-MS (HS-GC-MS) method offers a robust approach, particularly for its determination in complex matrices. This technique minimizes sample preparation and reduces the risk of analyte loss, making it suitable for trace-level analysis.

The development of such a method involves optimizing several parameters, including the stationary phase of the GC column, the temperature program, and the mass spectrometer settings. A typical method would utilize a capillary column with a mid-polarity phase, such as a DB-624 or equivalent, which is effective for separating a wide range of volatile organic compounds.

Validation of the analytical method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure its suitability for the intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific validated methods for 5-Chloro-2,3-dimethylpyridine are not extensively published, the performance of such methods can be inferred from validated procedures for closely related compounds like pyridine. For instance, a validated HS-GC-MS method for pyridine in environmental matrices has demonstrated excellent performance characteristics. northeastfc.uk

The following tables present typical parameters and expected validation results for a hypothetical, yet scientifically plausible, HS-GC-MS method for the quantification of 5-Chloro-2,3-dimethylpyridine.

Table 1: Hypothesized Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Value/Description |

| GC System | Agilent 7890B or equivalent |

| Column | DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector | Headspace Sampler |

| Injector Temperature | 200°C |

| Oven Program | Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | m/z 141 |

| Qualifier Ions | m/z 106, 143 |

The validation of this method would involve preparing standard solutions of 5-Chloro-2,3-dimethylpyridine in a suitable solvent and analyzing them to establish the method's performance characteristics.

Table 2: Expected Method Validation Data Based on Similar Analytes

| Validation Parameter | Expected Result |

| Linearity (r²) | > 0.995 |

| Range | 0.01 - 10 µg/mL |

| Limit of Detection (LOD) | ~0.005 µg/mL |

| Limit of Quantification (LOQ) | ~0.015 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 5% |

Data are hypothesized based on validated methods for analogous pyridine compounds. northeastfc.uk

In addition to GC-MS, High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) can be developed for the analysis of 5-Chloro-2,3-dimethylpyridine, especially when dealing with less volatile samples or when derivatization is preferred. A reverse-phase HPLC method using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol would be a standard approach. The development and validation of an HPLC-DAD method would follow similar principles to the GC-MS method, ensuring specificity, linearity, accuracy, and precision for reliable quantification. researchgate.netnih.gov

Computational and Theoretical Investigations of 5 Chloro 2,3 Dimethylpyridine

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Pyridine (B92270) Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.org In the context of pyridine derivatives, these studies are instrumental in predicting the chemical behavior of new or untested compounds, thereby guiding the synthesis of molecules with desired characteristics.

The fundamental principle of QSAR/QSPR is that the structural features of a molecule, such as its electronic properties, steric effects, and hydrophobicity, dictate its activity or properties. By quantifying these structural descriptors for a set of known pyridine derivatives and correlating them with an experimentally determined property, a predictive model can be developed. wikipedia.org

A variety of molecular descriptors are employed in QSAR/QSPR studies of pyridine derivatives. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic aspects of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment (μ), and total negative charge (TNC). researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, such as molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Derived from quantum chemical calculations, these descriptors provide detailed information about the electronic structure and geometry of the molecule. researchgate.net

Several studies have successfully applied QSAR/QSPR methodologies to predict various chemical properties of pyridine derivatives. For example, linear dependencies have been established to allow for the a priori evaluation of thermodynamic and molecular characteristics of pyridines. In one study, quantum chemical parameters were correlated with the corrosion inhibition efficiency of ten pyridine derivatives in an acidic medium. researchgate.net The findings from such studies can be used to predict the corrosion inhibition potential of other related pyridine derivatives. researchgate.net

The development of a robust QSAR/QSPR model typically involves the following steps:

Data Set Selection: A diverse set of pyridine derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to develop a mathematical equation that relates the descriptors to the property. chemrevlett.com

Model Validation: The predictive power of the model is rigorously assessed using statistical techniques to ensure its reliability. chemrevlett.com

The table below summarizes examples of descriptors used in QSAR/QSPR studies of pyridine derivatives and the properties they are used to predict.

| Descriptor Category | Specific Descriptors | Predicted Property |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment (μ), Total Negative Charge (TNC) | Corrosion Inhibition Efficiency researchgate.net |

| Thermodynamic | Standard Heats of Formation (ΔHf), Entropies (S) | Thermodynamic Stability |

| Molecular | Ionization Potentials (I), Molecular Dipole Moments (μ) | Molecular Characteristics |

| Solvation | Molecular Volume (Vi), Dipolar-polarization (π*) | Corrosion Inhibition Efficiency researchgate.net |

It is important to note that while QSAR/QSPR models are powerful predictive tools, their applicability is generally limited to compounds that are structurally similar to those in the training set used to develop the model.

Applications of 5 Chloro 2,3 Dimethylpyridine in Advanced Chemical Synthesis

Role as a Versatile Chemical Intermediate and Building Block

5-Chloro-2,3-dimethylpyridine is a halogenated organic compound that serves as a crucial intermediate and building block in the synthesis of a wide array of chemical compounds. guidechem.comsrdorganics.com Its structural features, including the pyridine (B92270) ring substituted with chloro and methyl groups, impart a unique reactivity profile that makes it a valuable precursor in various synthetic pathways. guidechem.com This versatility allows for its application in the creation of complex molecules with significant biological and industrial relevance. guidechem.comchemimpex.com The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, while the methyl groups can be functionalized to introduce further complexity. google.com

The utility of 5-chloro-2,3-dimethylpyridine extends to its role as a foundational molecule for constructing more elaborate chemical architectures. srdorganics.comsigmaaldrich.comsympharma.com It is a key starting material in multi-step syntheses, contributing the core pyridine structure to the final product. imist.maasianjpr.com Its application is particularly prominent in the pharmaceutical and agrochemical industries, where the development of novel bioactive compounds is of paramount importance. chemimpex.comagropages.com

Precursor for Complex Heterocyclic Systems

The chemical structure of 5-chloro-2,3-dimethylpyridine makes it an ideal precursor for the synthesis of a variety of complex heterocyclic systems. nih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. srdorganics.com The reactivity of the chloro-substituted pyridine ring allows for the introduction of other functional groups and the construction of fused ring systems. nih.gov

Research has demonstrated the use of 5-chloro-2,3-dimethylpyridine in regioselective syntheses to create trisubstituted pyridines. nih.gov These reactions leverage the existing substituents to direct the position of incoming groups, enabling the controlled formation of intricate molecular architectures. The ability to selectively functionalize the pyridine ring is a key advantage in the design and synthesis of novel heterocyclic compounds with desired properties. nih.gov

Application in the Synthesis of Pharmaceutical Intermediates (e.g., Rabeprazole (B1678785), Omeprazole (B731) Analogues)

A significant application of 5-chloro-2,3-dimethylpyridine lies in its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders. acs.org Notably, it is a precursor in the manufacturing of rabeprazole and analogues of omeprazole. imist.machemicalbook.comresearchgate.net

In the synthesis of rabeprazole, 4-chloro-2,3-dimethylpyridine-1-oxide, a derivative of 5-chloro-2,3-dimethylpyridine, is a common starting material. imist.maasianjpr.comingentaconnect.com This compound undergoes a series of reactions, including nucleophilic substitution and oxidation, to ultimately yield the active pharmaceutical ingredient. imist.maasianjpr.com The synthesis of rabeprazole often involves the condensation of a substituted pyridine intermediate with a benzimidazole (B57391) moiety. imist.maresearchgate.net

Similarly, in the synthesis of omeprazole analogues, chloro-substituted dimethylpyridines are crucial building blocks. sphinxsai.comgoogle.comnih.gov For instance, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is reacted with a benzimidazole derivative to form the core structure of omeprazole-like molecules. sphinxsai.comgoogle.com The chloro group serves as a leaving group, facilitating the coupling of the two heterocyclic rings. google.com

The following table outlines key intermediates derived from or related to 5-chloro-2,3-dimethylpyridine in the synthesis of these pharmaceuticals:

| Intermediate Compound | Application in Synthesis |

| 4-Chloro-2,3-dimethylpyridine-1-oxide | Starting material for Rabeprazole synthesis. imist.maasianjpr.comingentaconnect.com |

| 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | Intermediate in Rabeprazole synthesis. imist.magoogle.com |

| 4-Chloro-2-(chloromethyl)-3-methylpyridine | Intermediate in Rabeprazole synthesis. imist.ma |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Intermediate for Omeprazole synthesis. sphinxsai.comgoogle.com |

Utility in Agrochemical Synthesis Research

The pyridine scaffold is a prevalent feature in many agrochemicals due to its ability to interact with biological targets in pests and plants. agropages.com 5-Chloro-2,3-dimethylpyridine and its derivatives are valuable intermediates in the research and development of new agrochemical products, including herbicides and fungicides. chemimpex.comjst.go.jp The presence of the chloro and methyl groups on the pyridine ring can influence the biological activity and physical properties of the final compound. semanticscholar.org

Research in this area focuses on creating novel molecules with improved efficacy, selectivity, and environmental profiles. agropages.com The versatility of 5-chloro-2,3-dimethylpyridine allows chemists to synthesize a library of related compounds for biological screening. chemimpex.com For example, trifluoromethylpyridines, which can be synthesized from chlorinated pyridine precursors, are a key structural motif in many active agrochemical ingredients. jst.go.jpsemanticscholar.org

Catalytic Applications of 5-Chloro-2,3-dimethylpyridine Derivatives

Beyond its role as a stoichiometric reactant, derivatives of 5-chloro-2,3-dimethylpyridine are also being explored for their potential in catalysis.

Ligand Design in Transition Metal Catalysis

Derivatives of 5-chloro-2,3-dimethylpyridine can be functionalized to create ligands for transition metal catalysts. researchgate.net The pyridine nitrogen atom can coordinate to a metal center, and further modifications to the ring can introduce other donor atoms, creating multidentate ligands. nih.govmostwiedzy.pl These ligands can influence the reactivity and selectivity of the metal catalyst in a variety of organic transformations. acs.org

The electronic and steric properties of the pyridine ligand can be fine-tuned by altering the substituents on the ring. researchgate.net This allows for the rational design of ligands tailored for specific catalytic applications. Research in this area is ongoing, with the aim of developing novel catalysts with enhanced performance for important chemical reactions. nih.govacs.org

Exploration in Organocatalysis

While the use of 5-chloro-2,3-dimethylpyridine derivatives in organocatalysis is a less explored area, the inherent properties of the pyridine ring suggest potential applications. Pyridine and its derivatives can act as basic catalysts or as scaffolds for the construction of more complex organocatalysts. The development of chiral pyridine derivatives is of particular interest for asymmetric catalysis. Further research is needed to fully elucidate the potential of 5-chloro-2,3-dimethylpyridine-based structures in this rapidly growing field of catalysis.

Advanced Materials Research Involving Pyridine Architectures

The incorporation of pyridine-based building blocks is a cornerstone of modern materials science, enabling the design and synthesis of advanced materials with tailored electronic, optical, and catalytic properties. 5-Chloro-2,3-dimethylpyridine, with its specific substitution pattern, offers a unique combination of electronic modulation and steric influence, making it a valuable precursor for a variety of sophisticated material architectures. Research into pyridine-containing materials is a burgeoning field, with applications ranging from light-emitting diodes to catalytic systems.

The chloro substituent on the pyridine ring can significantly influence the electronic properties of the resulting material through its electron-withdrawing inductive effect. This can be crucial for tuning the energy levels of organic semiconductors or the catalytic activity of metal complexes. Furthermore, the chlorine atom can serve as a reactive site for post-synthetic modification, allowing for the covalent grafting of other functional molecules. It can also participate in halogen bonding, a non-covalent interaction that can direct the self-assembly and packing of molecules in the solid state, thereby influencing the material's bulk properties. acs.org

The two methyl groups on the pyridine ring introduce steric hindrance, which can be strategically employed to control the geometry of metal-ligand coordination in metal-organic frameworks (MOFs) or to influence the morphology of polymers. These methyl groups also enhance the solubility of the monomer in organic solvents, which is a significant advantage for the solution-based processing of advanced materials.

While direct research specifically employing 5-Chloro-2,3-dimethylpyridine in advanced materials is not extensively documented in publicly available literature, its potential can be inferred from the broad and diverse applications of similarly substituted pyridine derivatives. These derivatives are integral components in the development of functional polymers, coordination complexes, and metal-organic frameworks.

Functional Polymers for Electronics and Photonics

Pyridine-containing polymers are widely investigated for their potential in electronic and photonic devices, such as organic light-emitting diodes (OLEDs) and sensors. The pyridine unit, being electron-deficient, can be incorporated into polymer backbones to create materials with specific charge-transport properties. The introduction of halogen atoms, like chlorine, can further modify these properties. wikipedia.org The methyl groups can enhance the processability of these polymers.

For instance, conductive polymers are typically synthesized through the oxidative coupling of monomeric precursors. wikipedia.org While specific examples using 5-Chloro-2,3-dimethylpyridine are not available, the general principles suggest its viability as a monomer in such reactions. The resulting polymer would possess a unique combination of electronic and steric properties conferred by the chloro and dimethyl substituents.

Coordination Complexes and Luminescent Materials

Pyridine derivatives are excellent ligands for the formation of coordination complexes with a wide range of metal ions. These complexes can exhibit interesting photophysical properties, including luminescence, making them suitable for applications in sensing, bio-imaging, and lighting. The electronic nature of the substituents on the pyridine ring plays a critical role in tuning the emission wavelength and quantum yield of these complexes. mdpi.commdpi.comnih.gov

The 2,3-dimethylpyridine moiety can act as a ligand, and the chloro group at the 5-position would modulate the electron density at the nitrogen atom, thereby influencing the strength of the metal-ligand bond and the resulting photophysical properties. Research on luminescent iridium-terpyridine complexes has shown that the properties of the ligands strongly influence the luminescence of the complex. mdpi.com

Metal-Organic Frameworks (MOFs) for Catalysis and Adsorption

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. Pyridine-based linkers are frequently used in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen. acs.orgnih.govnih.gov These materials have shown great promise in applications such as gas storage, separation, and heterogeneous catalysis.

The functionalization of the pyridine linker with halogen atoms can be used to tune the pore size, shape, and chemical environment of the MOF, thereby influencing its adsorption and catalytic properties. acs.orgnih.gov For example, halogenated linkers can create specific binding sites for guest molecules or modulate the Lewis acidity of the metal centers. A Cu(II) MOF has been shown to be an efficient recyclable catalyst for the synthesis of substituted pyridines. acs.org While 5-Chloro-2,3-dimethylpyridine itself is a monodentate ligand and not a typical linker for MOF construction, it can be used as a modulating agent during MOF synthesis or be incorporated into more complex polytopic linkers. The principles of using functionalized pyridines in MOFs suggest that linkers derived from this compound could lead to materials with unique catalytic or adsorptive properties.

Table of Potential Applications Based on Substituted Pyridine Research

| Material Class | Potential Application | Role of 5-Chloro-2,3-dimethylpyridine Moiety |

| Functional Polymers | Organic Light-Emitting Diodes (OLEDs), Conductive Films | Modifies electronic properties for charge transport, enhances solubility for processing. |

| Coordination Complexes | Luminescent Sensors, Phosphorescent Emitters | Tunes the energy of metal-to-ligand charge transfer transitions, influencing emission color and efficiency. |

| Metal-Organic Frameworks (MOFs) | Heterogeneous Catalysis, Gas Adsorption and Separation | Modifies the chemical environment of the pores, introduces specific binding sites through halogen bonding. |

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for 5-Chloro-2,3-dimethylpyridine Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that are not always environmentally benign. However, the principles of green chemistry are increasingly being applied to the production of heterocyclic compounds. Future research is expected to focus on developing sustainable synthetic routes to 5-Chloro-2,3-dimethylpyridine.

Key areas of development include:

One-Pot Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer a highly efficient and atom-economical approach to complex molecules. nih.gov The development of a one-pot synthesis for 5-Chloro-2,3-dimethylpyridine would significantly reduce waste and energy consumption compared to traditional multi-step syntheses. nih.gov

Eco-friendly Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research into solid acid catalysts, such as activated fly ash, for the synthesis of pyridine derivatives is a promising avenue. bhu.ac.in Exploring similar catalytic systems for the specific synthesis of 5-Chloro-2,3-dimethylpyridine could lead to more sustainable production methods.

Alternative Solvents and Reaction Conditions: The use of hazardous organic solvents is a major environmental concern. Future synthetic strategies will likely focus on the use of greener solvents like water or ethanol (B145695), or even solvent-free conditions. nih.govgoogle.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input. nih.gov A patent for a green production process of a related compound, 2,3-difluoro-5-chloropyridine, highlights the industrial interest in such eco-friendly approaches. google.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Methodology | Multi-step synthesis | One-pot multicomponent reactions nih.gov |

| Catalysts | Often uses hazardous and non-reusable catalysts | Employs eco-friendly and reusable catalysts bhu.ac.in |

| Solvents | Typically relies on volatile organic compounds | Utilizes greener solvents or solvent-free conditions nih.govgoogle.com |

| Energy Consumption | Often requires prolonged heating | Can be optimized with energy-efficient methods like microwave irradiation nih.gov |

| Waste Generation | Generates significant amounts of by-products and waste | Aims for high atom economy and minimal waste |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The reactivity of 5-Chloro-2,3-dimethylpyridine is largely dictated by the pyridine ring and its substituents: the chloro group and two methyl groups. Understanding and exploiting this reactivity is key to its application as a versatile building block in organic synthesis.

Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. nih.govyoutube.comresearchgate.net The electronic effects of the methyl groups at the 2- and 3-positions will influence the rate and regioselectivity of these substitutions. researchgate.net The reactivity of similar 2-chloropyridines towards various nucleophiles has been explored, providing a foundation for predicting the behavior of 5-Chloro-2,3-dimethylpyridine. lookchem.comekb.eg

Metal-Mediated Cross-Coupling Reactions: The chloro group also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Directed Lithiation: The substituents on the pyridine ring can direct metallation to specific positions, allowing for subsequent functionalization. While the chloro and methyl groups are not the strongest directing groups, their combined electronic and steric influence could lead to novel regioselective transformations. For instance, unusual C-6 lithiation has been observed in 2-chloropyridine (B119429) with the use of a specific superbase. researchgate.net

Integration of 5-Chloro-2,3-dimethylpyridine into Supramolecular Chemistry Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine and its derivatives are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding and metal coordination.

Future research could explore the use of 5-Chloro-2,3-dimethylpyridine in:

Crystal Engineering: The specific substitution pattern of 5-Chloro-2,3-dimethylpyridine can be exploited to design and construct novel crystal structures with desired properties. The interplay of weak interactions, such as hydrogen bonds and halogen bonds, can be used to control the packing of molecules in the solid state.

Host-Guest Chemistry: As a substituted pyridine, it could act as a guest molecule in host-guest complexes. For example, TADDOL derivatives have been shown to be effective hosts for the separation of pyridine derivatives. acs.org

Functional Materials: Lutidine (dimethylpyridine) derivatives have been utilized in the development of fluorescent probes for live-cell imaging. irins.orgrsc.org This suggests that functionalized derivatives of 5-Chloro-2,3-dimethylpyridine could be designed for applications in materials science and chemical biology.

High-Throughput Screening for New Catalytic and Synthetic Applications

High-throughput screening (HTS) is a powerful methodology for rapidly discovering new reactions and optimizing reaction conditions. unchainedlabs.com Applying HTS to 5-Chloro-2,3-dimethylpyridine could accelerate the discovery of its potential applications.

Potential HTS campaigns could focus on:

Catalyst Discovery: Screening a large library of metal catalysts and ligands could identify new catalytic systems that utilize 5-Chloro-2,3-dimethylpyridine as a ligand or substrate.

Reaction Optimization: HTS can be used to rapidly screen a wide range of reaction parameters (solvents, bases, temperatures, etc.) to find the optimal conditions for a desired transformation. acs.org

Discovery of Bioactive Molecules: By incorporating 5-Chloro-2,3-dimethylpyridine into combinatorial libraries, HTS can be used to screen for new compounds with potential pharmaceutical or agrochemical applications.

Table 2: Potential High-Throughput Screening Campaigns for 5-Chloro-2,3-dimethylpyridine

| HTS Campaign | Objective | Potential Outcomes |

| Catalyst Screening | To identify new catalytic applications. | Discovery of novel catalysts where 5-Chloro-2,3-dimethylpyridine acts as a ligand or substrate. |

| Reaction Condition Optimization | To improve the efficiency of known reactions. | Optimized protocols for nucleophilic substitution or cross-coupling reactions with higher yields and selectivity. acs.org |

| Biological Screening | To discover new bioactive compounds. | Identification of new lead compounds for drug discovery or agrochemical development. |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structural, electronic, and reactive properties of 5-Chloro-2,3-dimethylpyridine is crucial for its rational application. Advanced spectroscopic and computational methods are indispensable tools for gaining this fundamental knowledge.

Spectroscopic Characterization: While detailed spectroscopic data for 5-Chloro-2,3-dimethylpyridine is not widely published, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for its characterization. A crystallographic and spectroscopic study of the closely related 5-chloro-pyridine-2,3-di-amine provides a useful reference for the types of analyses that can be performed. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. Molecular orbital calculations have been used to understand the reaction mechanisms of other chloropyridine derivatives, for instance, by verifying the presence of a Meisenheimer complex in nucleophilic substitution reactions. nih.govresearchgate.net Similar studies on 5-Chloro-2,3-dimethylpyridine could predict its reactivity and guide experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.